
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
Übersicht
Beschreibung
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-4-methylpentan-1-amine.
Reductive Amination: The key step involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with (S)-4-methylpentan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound is primarily noted for its potential in medicinal chemistry . The presence of the trifluoromethyl group enhances its electronic properties, making it a valuable candidate for drug development. Its chiral nature may contribute to selective interactions with biological targets, which is crucial in designing effective pharmaceuticals.
Potential Therapeutic Targets
Preliminary studies indicate that (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine may interact with various neurotransmitter receptors. These interactions could lead to the development of drugs targeting conditions such as:
- Neurological Disorders : Potential applications in treating depression or anxiety by modulating neurotransmitter systems.
- Pain Management : Investigating its role in pain receptors could yield new analgesics.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Alkylation Reactions : Utilizing the amino group for further functionalization.
- Formation of Complex Molecules : Serving as an intermediate in synthesizing more complex pharmaceuticals.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound is essential for understanding how structural modifications impact biological activity. The trifluoromethyl group is particularly noteworthy due to its influence on lipophilicity and metabolic stability.
Future Research Directions
Given the preliminary findings regarding its interactions with neurotransmitter receptors, future research should focus on:
- In-depth Binding Studies : Utilizing techniques such as radioligand binding assays to elucidate binding affinities.
- In Vivo Studies : Evaluating pharmacokinetics and pharmacodynamics to assess therapeutic potential.
Wirkmechanismus
The mechanism of action of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with similar structural features but lacking the trifluoromethyl group.
4-(Trifluoromethyl)phenylamine: An aromatic amine with a trifluoromethyl group attached to the phenyl ring.
Uniqueness
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is unique due to the presence of both a chiral center and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for enantioselective interactions, making it valuable in various research and industrial applications.
Biologische Aktivität
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is a chiral amine compound notable for its potential applications in medicinal chemistry and organic synthesis. This article discusses its biological activity, including interaction studies, potential therapeutic applications, and relevant research findings.
Compound Overview
- Molecular Formula : C13H18F3N
- Molecular Weight : 245.29 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which influences its electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, particularly neurotransmitter receptors. Preliminary studies suggest that the compound may exhibit significant binding affinities, although comprehensive data is still limited. Future research should focus on elucidating these interactions using techniques such as:
- Radiolabeled binding assays
- Molecular docking studies
- In vivo pharmacological assessments
Interaction Studies
Interaction studies have indicated that this compound may interact with neurotransmitter receptors, which could be pivotal in developing treatments for neurological disorders. Such interactions can be summarized in the following table:
Receptor Type | Binding Affinity (Ki) | Potential Effects |
---|---|---|
Dopamine Receptors | TBD | Modulation of mood and cognition |
Serotonin Receptors | TBD | Influence on anxiety and depression |
Adrenergic Receptors | TBD | Regulation of cardiovascular functions |
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound. For instance, a study on structurally related trifluoromethyl-substituted amines demonstrated enhanced anticancer properties due to the electron-withdrawing effects of the trifluoromethyl group. The findings are summarized below:
Compound | IC50 (µM) | Target | Effect |
---|---|---|---|
Compound A | 0.072 | FLT3 Kinase | Inhibition of cell proliferation |
Compound B | 0.5 | c-Met | Induction of apoptosis |
Compound C | 0.9 | DRAK2 | Cell cycle arrest |
These results indicate that modifications in the molecular structure can significantly influence biological activity.
Synthesis and Applications
The synthesis of this compound typically involves reductive amination techniques using starting materials like 4-(trifluoromethyl)benzaldehyde and (S)-4-methylpentan-1-amine. The compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders and may also find applications in agrochemicals.
Eigenschaften
IUPAC Name |
(1S)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLWAPCXBUSGP-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677429 | |
Record name | (1S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869318-89-8 | |
Record name | (1S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.